

Benzyl-PEG45-alcohol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Benzyl-PEG45-alcohol*

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An In-depth Technical Guide on the Structure, Chemical Formula, and Application of **Benzyl-PEG45-alcohol** in Proteolysis Targeting Chimeras (PROTACs)

Abstract

This technical guide provides a comprehensive overview of **Benzyl-PEG45-alcohol**, a high-molecular-weight polyethylene glycol (PEG) derivative increasingly utilized in the field of targeted protein degradation. We will delve into its chemical structure, formula, and key physicochemical properties. The primary application of **Benzyl-PEG45-alcohol** as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) will be discussed in detail, including its role in influencing the solubility, cell permeability, and overall efficacy of these novel therapeutic agents. This guide also presents a representative experimental protocol for the activation of the terminal hydroxyl group and subsequent conjugation, offering a practical resource for researchers and scientists in drug development.

Introduction to Benzyl-PEG45-alcohol

Benzyl-PEG45-alcohol is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with a benzyl ether at one terminus and a primary alcohol at the other. The "45" in its name denotes the number of repeating ethylene glycol units. This structure provides a unique combination of properties: the long PEG chain imparts significant hydrophilicity, while the benzyl group serves as a protecting group that can be removed under specific acidic conditions if required. The terminal hydroxyl group is a key functional handle for further chemical modification and conjugation.

The principal application of **Benzyl-PEG45-alcohol** is as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker component of a PROTAC is crucial, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall pharmacokinetic and pharmacodynamic properties of the molecule.

Chemical Structure and Properties

The chemical structure of **Benzyl-PEG45-alcohol** consists of a benzyl group (C₆H₅CH₂-) linked via an ether bond to a chain of 45 ethylene glycol units, terminating in a hydroxyl group (-OH).

Table 1: Physicochemical Properties of **Benzyl-PEG45-alcohol**

| Property | Value | Reference |
|--------------------|--|-----------|
| Chemical Formula | C ₉₇ H ₁₈₈ O ₄₆ | [1] |
| Molecular Weight | ~2090.6 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C | [1] |

Role in PROTAC Design and Synthesis

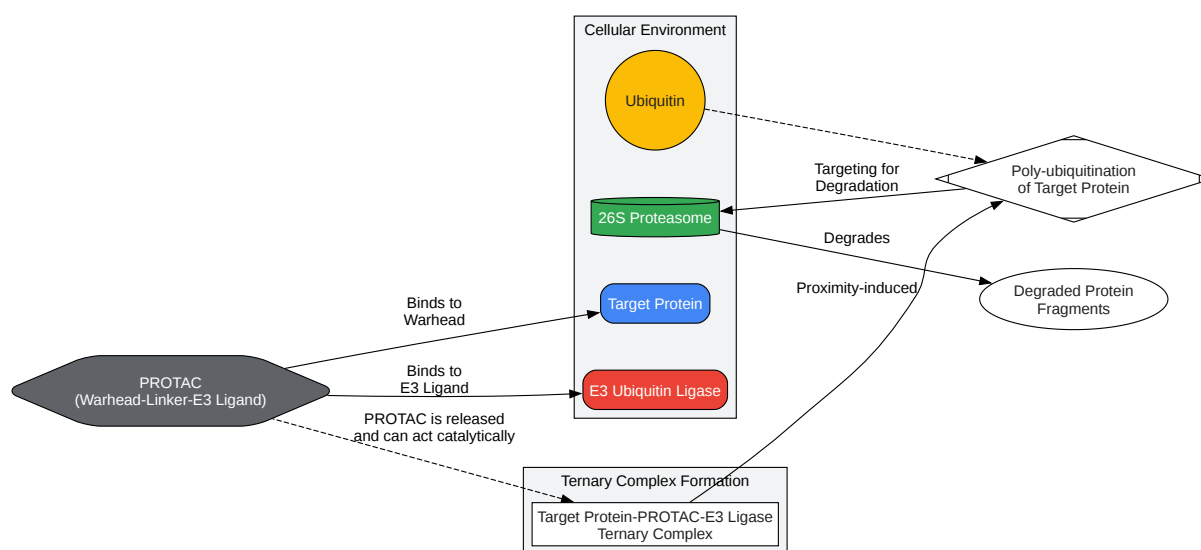
The use of PEG-based linkers, such as **Benzyl-PEG45-alcohol**, in PROTAC design offers several advantages. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often lipophilic PROTAC molecule, which can in turn improve cell permeability and oral absorption.[2] The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary

complex. Furthermore, the length of the PEG linker can be readily tuned to optimize the distance between the target protein and the E3 ligase for efficient ubiquitination.

The synthesis of a PROTAC using **Benzyl-PEG45-alcohol** typically involves a multi-step process. A common strategy is to first activate the terminal hydroxyl group of the linker, converting it into a better leaving group, and then to sequentially conjugate the activated linker to the target protein ligand and the E3 ligase ligand.

Mechanism of Action of a PROTAC

The general mechanism of action for a PROTAC is a catalytic process that involves the recruitment of the cellular ubiquitin-proteasome system to degrade a specific target protein.



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PROTAC Mechanism of Action

Experimental Protocols

The following sections provide a representative, generalized protocol for the incorporation of **Benzyl-PEG45-alcohol** into a PROTAC. This process typically begins with the activation of the

terminal hydroxyl group.

Activation of the Terminal Hydroxyl Group via Mesylation

To make the terminal alcohol of **Benzyl-PEG45-alcohol** reactive for nucleophilic substitution, it can be converted to a mesylate, which is an excellent leaving group.

Materials:

- **Benzyl-PEG45-alcohol**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

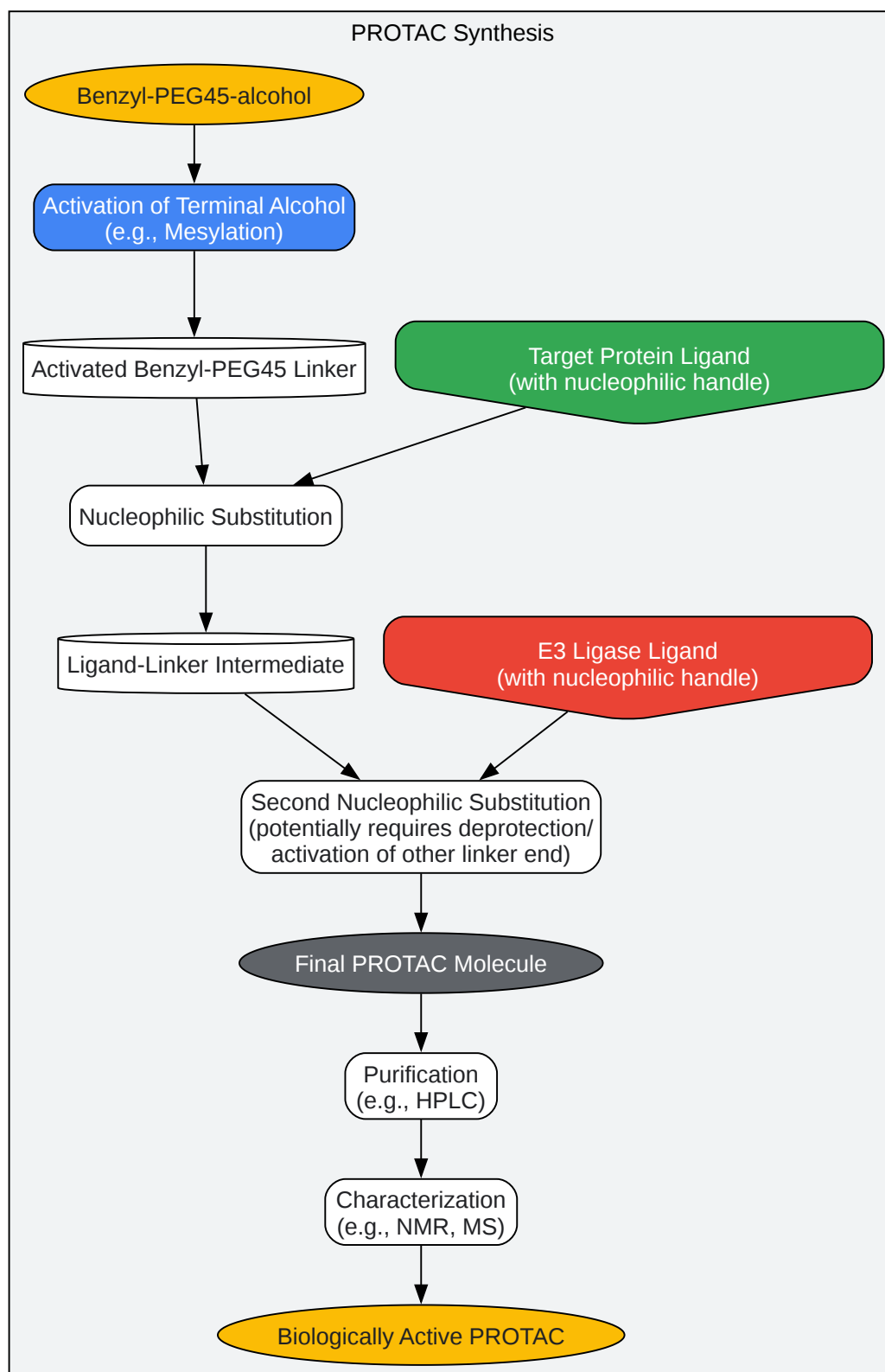
Procedure:

- Dissolve **Benzyl-PEG45-alcohol** (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated Benzyl-PEG45 linker.

General PROTAC Synthesis Workflow

The activated linker can then be used in a sequential or convergent synthesis strategy to assemble the final PROTAC. The following diagram illustrates a generalized workflow.



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General PROTAC Synthesis Workflow

Note: The specific coupling conditions and the order of addition of the ligands will depend on the nature of the functional groups on the warhead and the E3 ligase ligand. Standard amide bond formation or etherification reactions are commonly employed.

Conclusion

Benzyl-PEG45-alcohol is a valuable and versatile tool for the construction of PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties to the final molecule, potentially leading to improved efficacy and druggability. The terminal hydroxyl group provides a convenient handle for chemical modification, allowing for its incorporation into a variety of PROTAC designs. This guide provides a foundational understanding of the properties and applications of **Benzyl-PEG45-alcohol** for researchers and scientists working at the forefront of targeted protein degradation.

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